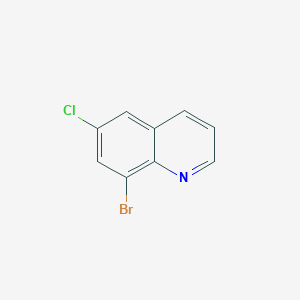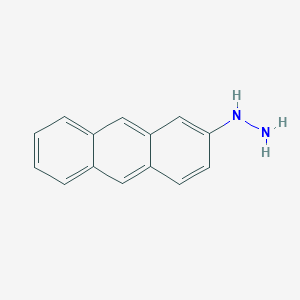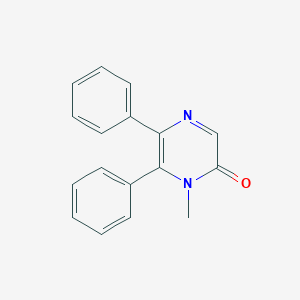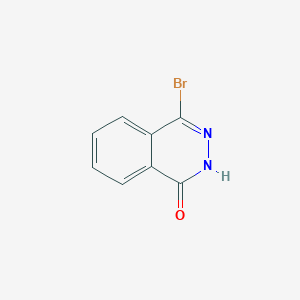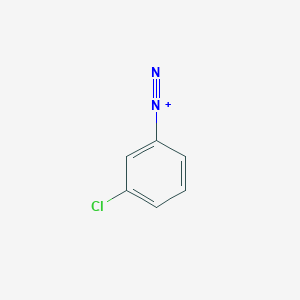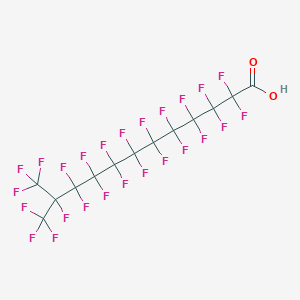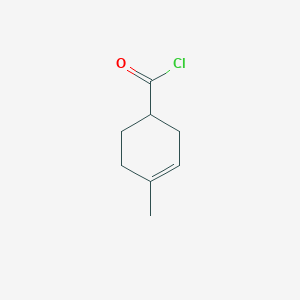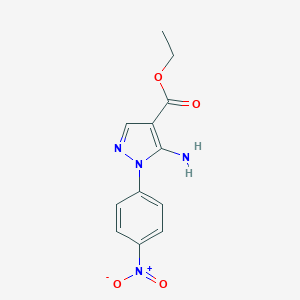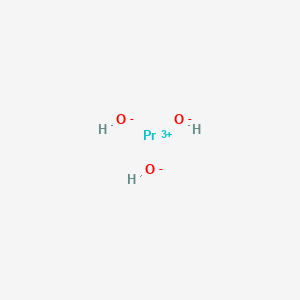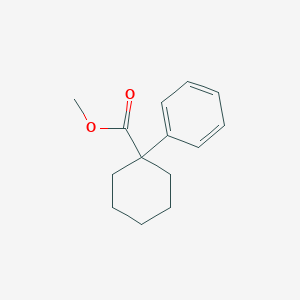
Methyl 1-phenylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-phenylcyclohexane-1-carboxylate, also known as Methyl dihydrojasmonate (MDJ), is a synthetic compound that belongs to the class of cyclohexane carboxylates. MDJ is widely used in the fragrance industry due to its floral and fruity odor. However, recent scientific research has shown that MDJ has potential applications in various fields, including medicine, agriculture, and cosmetics.
Applications De Recherche Scientifique
MDJ has been studied for its potential applications in various fields. In the medical field, MDJ has been shown to have anti-inflammatory and anti-cancer properties. It has been reported that MDJ inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. MDJ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In the agricultural field, MDJ has been studied for its potential as a plant growth regulator. It has been reported that MDJ can increase the yield of crops and improve their quality. MDJ has also been shown to increase the resistance of plants to environmental stressors such as drought and heat.
In the cosmetic industry, MDJ has been used as a fragrance ingredient due to its floral and fruity odor. However, recent studies have shown that MDJ has potential as an anti-aging agent. It has been reported that MDJ can increase the production of collagen and elastin, which are proteins that are essential for skin elasticity and firmness.
Mécanisme D'action
The mechanism of action of MDJ is not fully understood. However, it has been reported that MDJ acts on various cellular pathways, including the NF-κB pathway and the PI3K/Akt pathway. MDJ has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. MDJ has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
MDJ has been shown to have various biochemical and physiological effects. In vitro studies have shown that MDJ inhibits the growth of cancer cells and induces apoptosis in cancer cells. MDJ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that MDJ can increase the yield of crops and improve their quality. MDJ has also been shown to increase the resistance of plants to environmental stressors such as drought and heat.
Avantages Et Limitations Des Expériences En Laboratoire
MDJ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MDJ is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using MDJ in lab experiments. MDJ is a synthetic compound that may not be found in nature, which may limit its applicability in certain fields. Additionally, the mechanism of action of MDJ is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research of MDJ. In the medical field, MDJ could be further studied for its potential as an anti-cancer and anti-inflammatory agent. In the agricultural field, MDJ could be further studied for its potential as a plant growth regulator and stress protectant. In the cosmetic industry, MDJ could be further studied for its potential as an anti-aging agent. Additionally, the mechanism of action of MDJ could be further elucidated to better understand its potential applications.
Propriétés
Numéro CAS |
17380-78-8 |
|---|---|
Nom du produit |
Methyl 1-phenylcyclohexane-1-carboxylate |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
methyl 1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-16-13(15)14(10-6-3-7-11-14)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clé InChI |
SGCPKFJYODXFOZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1(CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

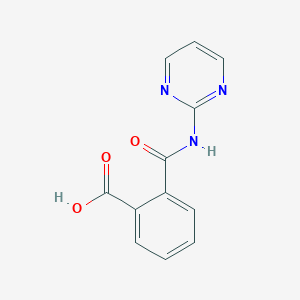
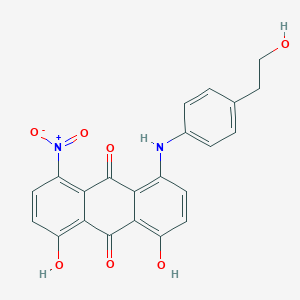
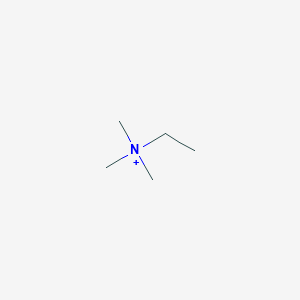
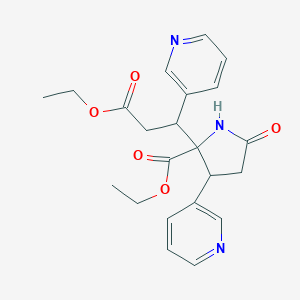
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
